molecular formula C17H16F3N3O B4623795 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone

7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone

Cat. No. B4623795
M. Wt: 335.32 g/mol
InChI Key: DBHTVYKJUZBVHY-UHFFFAOYSA-N
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Description

7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone is a useful research compound. Its molecular formula is C17H16F3N3O and its molecular weight is 335.32 g/mol. The purity is usually 95%.
The exact mass of the compound 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone is 335.12454663 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

Quinazolinones have been synthesized through various methods, demonstrating their versatility in chemical synthesis. One study describes a one-pot synthesis of quinazolinones from anthranilamides and aldehydes via p-toluenesulfonic acid catalyzed cyclocondensation and phenyliodine diacetate mediated oxidative dehydrogenation, showcasing the method's efficiency and mild reaction conditions (R. Cheng et al., 2013). Another study highlights the synthesis of 2-alkyl-3-amino- and 2-alkyl-3-(methylamino)-4(3H)-quinazolinones, providing a general procedure for accessing a range of substituted 3-(methylamino)-2-alkyl-4(3H)-quinazolinones (Keith Smith et al., 1996).

Biological and Pharmacological Applications

Quinazolinones have shown potential in various biological applications. For instance, certain derivatives have been evaluated for cardiotonic activity, with some compounds displaying significant inotropic effects, indicating their potential in treating congestive heart failure (Colin T. Alabaster et al., 1989). Another area of interest is the antimicrobial activity of quinazolinone derivatives, with studies synthesizing new compounds and evaluating their efficacy against various bacteria and fungi (A. Abu‐Hashem, 2018).

Material Science and Other Applications

In material science, quinazolinone derivatives have been explored for their solid-state fluorescence and selective metal-ion-sensor properties, showcasing the versatility of these compounds beyond biological applications (S. P. Anthony, 2012). Such properties open avenues for their use in sensing technologies and fluorescent materials.

properties

IUPAC Name

7,7-dimethyl-2-[3-(trifluoromethyl)anilino]-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c1-16(2)7-13-12(14(24)8-16)9-21-15(23-13)22-11-5-3-4-10(6-11)17(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHTVYKJUZBVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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